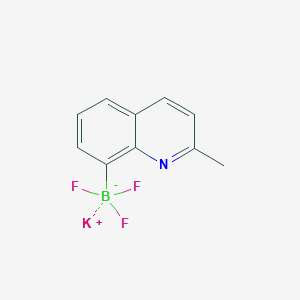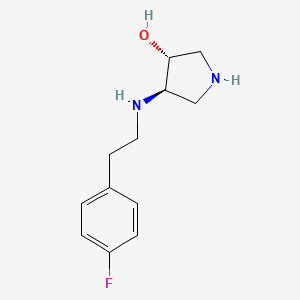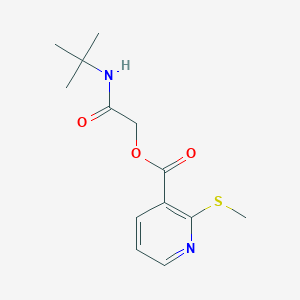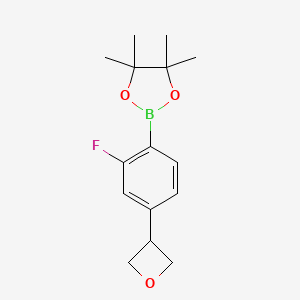
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylsulfanylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(methylthio)nicotinamide: is a synthetic organic compound that belongs to the class of nicotinamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(methylthio)nicotinamide typically involves the following steps:
Formation of the 2,3-Dihydrobenzo[b][1,4]dioxin ring: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the methylthio group: This step involves the substitution of a hydrogen atom with a methylthio group, often using reagents like methylthiol or dimethyl sulfide in the presence of a catalyst.
Coupling with nicotinamide: The final step involves coupling the 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl intermediate with nicotinamide using coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro group in the nicotinamide moiety, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Reagents like halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), and catalysts (e.g., palladium, platinum).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylthio group could yield sulfoxides or sulfones, while reduction of the nitro group could yield amines.
科学的研究の応用
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(methylthio)nicotinamide:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound would depend on its specific biological target. Generally, nicotinamide derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
Nicotinamide: A simple amide derivative of nicotinic acid.
2,3-Dihydrobenzo[b][1,4]dioxin: A structural analog without the nicotinamide moiety.
Methylthio derivatives: Compounds with similar methylthio groups but different core structures.
Uniqueness
The uniqueness of N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(methylthio)nicotinamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
特性
CAS番号 |
763096-28-2 |
|---|---|
分子式 |
C15H14N2O3S |
分子量 |
302.4 g/mol |
IUPAC名 |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C15H14N2O3S/c1-21-15-11(3-2-6-16-15)14(18)17-10-4-5-12-13(9-10)20-8-7-19-12/h2-6,9H,7-8H2,1H3,(H,17,18) |
InChIキー |
BCHIIJFNHFLPNC-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC3=C(C=C2)OCCO3 |
溶解性 |
15.7 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzenesulfonylfluoride, 3-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-4-methyl-](/img/structure/B13355253.png)

![6-(5-Bromo-2-furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355262.png)
![[2-[(4-Methylcyclohexyl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13355265.png)

![3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(4-fluorobenzyl)-4-piperidinyl]propanamide](/img/structure/B13355308.png)
![4-((4-Hydroxy-2-oxo-4,6,7,7a-tetrahydro-2H-furo[3,2-c]pyran-7-yl)oxy)-4-oxobutanoic acid](/img/structure/B13355318.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-((1-(4-ethoxyphenyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13355334.png)
![Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate](/img/structure/B13355335.png)

![6-chloro-N-[(2-fluorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B13355343.png)

